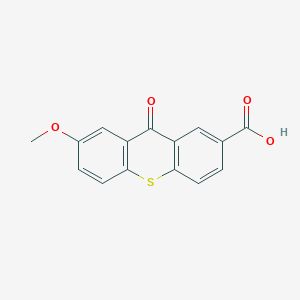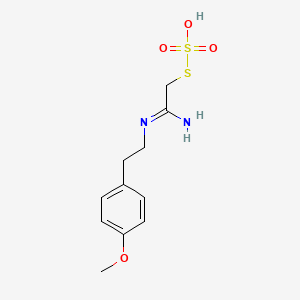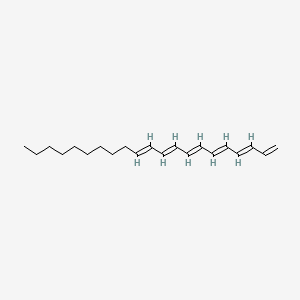
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene is a polyunsaturated hydrocarbon compound characterized by a long carbon chain with multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other cross-coupling techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow it to participate in electron transfer reactions and form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Lutein: A carotenoid with a similar polyunsaturated structure, known for its antioxidant properties.
Alpha-Carotene: Another carotenoid with a similar conjugated double bond system, used in nutritional supplements.
Echinenone: A carotenoid with a similar structure, studied for its potential health benefits.
Uniqueness
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
52655-30-8 |
|---|---|
Fórmula molecular |
C21H32 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19-21H,1,4,6,8,10,12,14,16,18H2,2H3/b7-5+,11-9+,15-13+,19-17+,21-20+ |
Clave InChI |
BDNWPYSTUCDGHZ-MUOWBPGFSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C |
SMILES canónico |
CCCCCCCCCC=CC=CC=CC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
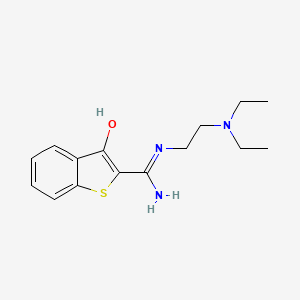
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

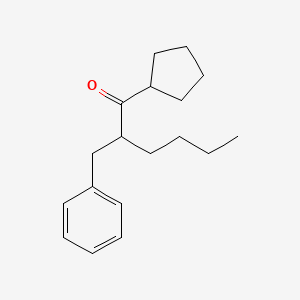

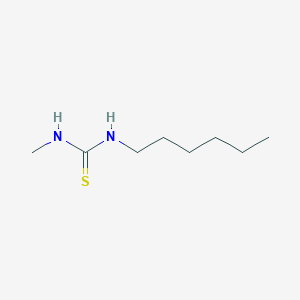
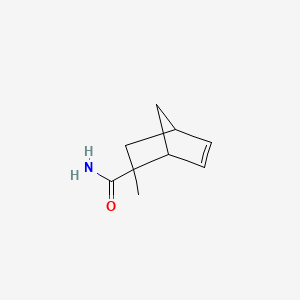
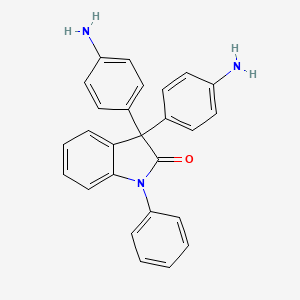
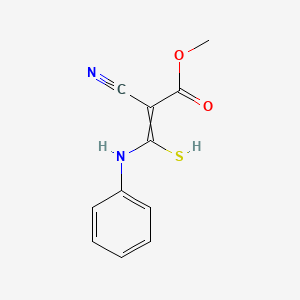
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
